N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide
- N-Hydroxy-N-(3-methyl-1H-pyrazol-4-yl)ethanimidamide
- N-Hydroxy-N-(4-chloro-1H-pyrazol-3-yl)ethanimidamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl and ethanimidamide groups also contributes to its distinct properties compared to other similar compounds .
Properties
CAS No. |
151521-56-1 |
---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.173 |
IUPAC Name |
N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide |
InChI |
InChI=1S/C6H10N4O/c1-4-3-8-9-6(4)10(11)5(2)7/h3,7,11H,1-2H3,(H,8,9) |
InChI Key |
LGEBCBDHRLZUSC-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1)N(C(=N)C)O |
Synonyms |
Ethanimidamide, N-hydroxy-N-(4-methyl-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.